Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves several steps, including the formation of the dihydropyridine ring and the introduction of various substituents. The synthetic route typically involves the use of reagents such as bromine, methoxy groups, and fluorophenylmethyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antihypertensive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives with different substituents These compounds may have similar structures but differ in their chemical and biological properties
Conclusion
3,5-DIMETHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers.
Properties
Molecular Formula |
C23H21BrFNO6 |
---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H21BrFNO6/c1-30-19-9-14(8-18(24)21(19)27)20-16(22(28)31-2)11-26(12-17(20)23(29)32-3)10-13-4-6-15(25)7-5-13/h4-9,11-12,20,27H,10H2,1-3H3 |
InChI Key |
NVQGVRVEZBXDNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC)Br)O |
Origin of Product |
United States |
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